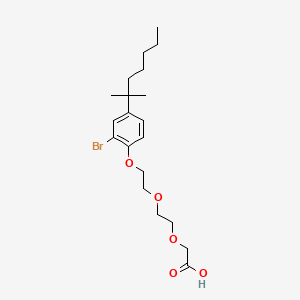![molecular formula C24H25NOSSn B14330743 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine CAS No. 110483-36-8](/img/structure/B14330743.png)
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine is a complex organotin compound that features a piperidine ring bonded to a triphenylstannyl group via a sulfanylcarbonyl linkage
Méthodes De Préparation
The synthesis of 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine typically involves the reaction of triphenylstannyl chloride with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s organotin moiety makes it a candidate for studying the biological activity of organotin compounds, which are known for their antimicrobial and antifungal properties.
Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine exerts its effects involves the interaction of the triphenylstannyl group with biological molecules. The organotin moiety can bind to proteins and enzymes, potentially inhibiting their activity. The sulfanylcarbonyl linkage may also play a role in the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine include other organotin compounds such as triphenyltin chloride and triphenyltin hydroxide. These compounds share the triphenylstannyl group but differ in their additional functional groups and overall structure. The uniqueness of this compound lies in its specific combination of a piperidine ring and a sulfanylcarbonyl linkage, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
110483-36-8 |
|---|---|
Formule moléculaire |
C24H25NOSSn |
Poids moléculaire |
494.2 g/mol |
Nom IUPAC |
S-triphenylstannyl piperidine-1-carbothioate |
InChI |
InChI=1S/C6H11NOS.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Clé InChI |
RJJBKPZOGMIIKU-UHFFFAOYSA-M |
SMILES canonique |
C1CCN(CC1)C(=O)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
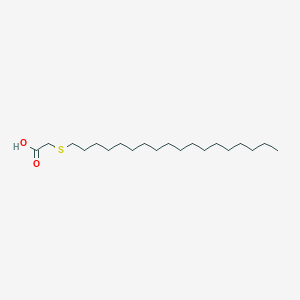




![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
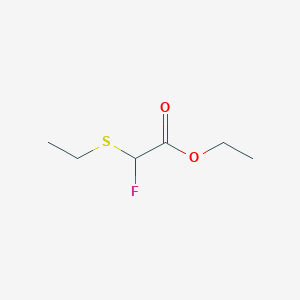
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
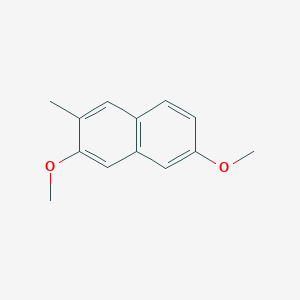
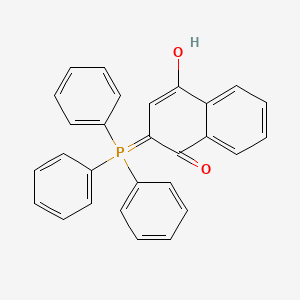
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
